3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Peptidomimetics Drug Design Metabolic Stability

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS 72076-93-8), also known as DL-beta-(4-Hydroxy-3-methoxy-phenyl)alanine, is a non-proteinogenic, β-amino acid derivative of tyrosine. It is characterized by a β-amino acid backbone (amino group at the β-carbon relative to the carboxylate) and a phenolic ring substituted with both a hydroxyl (-OH) at the 4-position and a methoxy (-OCH₃) group at the 3-position.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 72076-93-8
Cat. No. B1601143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
CAS72076-93-8
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CC(=O)O)N)O
InChIInChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
InChIKeyIGHHJKPPALHKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS 72076-93-8) Product Baseline for Scientific Procurement


3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS 72076-93-8), also known as DL-beta-(4-Hydroxy-3-methoxy-phenyl)alanine, is a non-proteinogenic, β-amino acid derivative of tyrosine . It is characterized by a β-amino acid backbone (amino group at the β-carbon relative to the carboxylate) and a phenolic ring substituted with both a hydroxyl (-OH) at the 4-position and a methoxy (-OCH₃) group at the 3-position . This distinct structural motif distinguishes it from canonical α-amino acids and positions it as a specialized research intermediate and a building block for the synthesis of bioactive peptidomimetics and modified natural products .

Why Substitution with Generic Analogs of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is Not Recommended


Direct substitution of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid with more common, structurally similar compounds like L-tyrosine, 3-methoxytyrosine (3-O-methyl-DOPA), or simple β-alanine fails at the molecular level. While these analogs share certain functional groups, their distinct backbone configurations (α- vs. β-amino acid) and substitution patterns yield fundamentally different physicochemical properties, including hydrophilicity and conformational flexibility [1]. For instance, the β-amino acid backbone confers greater resistance to proteolytic degradation compared to α-amino acids, a critical consideration in drug design and peptide engineering [2]. Furthermore, the unique combination of 4-hydroxy and 3-methoxy substituents on the phenyl ring creates a distinct electronic and steric environment that is not replicated by simpler analogs, thereby altering target binding affinity and metabolic stability [3]. Simply substituting a less expensive analog introduces uncontrolled variables into experimental systems, jeopardizing the reproducibility and validity of research outcomes.

Quantitative Differentiation Guide for Procuring 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS 72076-93-8)


β-Amino Acid Backbone Confers Enhanced Proteolytic Stability Compared to α-Amino Acid Analogs

The compound's β-amino acid backbone distinguishes it from common α-amino acid analogs such as L-tyrosine and 3-methoxytyrosine. Studies on β-peptides demonstrate a consistent, quantifiable increase in stability against peptidases. While direct experimental data for this specific compound is not available in the public domain, class-level inference from studies on β-amino acids shows that β-peptides are completely resistant to degradation by peptidases (e.g., pepsin, trypsin, chymotrypsin) under conditions where corresponding α-peptides are rapidly cleaved [1]. This stability is a direct consequence of the backbone's inability to fit into the active sites of standard proteases.

Peptidomimetics Drug Design Metabolic Stability

Increased Hydrophilicity (XLogP3 = -3.00) Compared to L-Tyrosine (XLogP = -1.78) and β-Alanine (XLogP3 = -3.05)

The compound's hydrophilicity, as indicated by its calculated partition coefficient (XLogP3), is significantly different from related compounds. The target compound has a computed XLogP3 of -3.00 [1]. This value reflects the combined influence of the β-amino acid backbone and the polar 4-hydroxy-3-methoxyphenyl group. In comparison, L-tyrosine (an α-amino acid with only a 4-hydroxy group) has a higher XLogP of -1.78 [2], indicating it is less hydrophilic. Conversely, the simple β-amino acid β-alanine has a comparable XLogP3 of -3.05 [3], but lacks the aromatic functionality. This quantitative difference in lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior.

Physicochemical Property Hydrophilicity ADME

Structural Distinction from 3-Methoxytyrosine: β- vs. α-Amino Acid Backbone

The compound is a constitutional isomer of 3-methoxytyrosine (3-O-methyl-DOPA), sharing the identical molecular formula (C₁₀H₁₃NO₄) but differing in the position of the amino group [1]. The target compound has the amino group on the β-carbon, while 3-methoxytyrosine is an α-amino acid [1]. This fundamental structural shift alters the compound's conformational preferences, its ability to form stable secondary structures (e.g., helices and turns in peptidomimetics), and its interaction with biological targets like enzymes and receptors [2]. As a result, the two isomers are not interchangeable in biological systems or as synthetic intermediates.

Chemical Synthesis Structure-Activity Relationship Metabolite Analogs

Potential as a Metabolic Probe Due to Distinct Physicochemical and Structural Properties

The compound's unique structure—a β-amino acid derivative of tyrosine—suggests it could serve as a metabolic probe or internal standard distinct from the well-characterized α-amino acid metabolites. Its predicted physicochemical properties, such as a Topological Polar Surface Area (TPSA) of 92.8 Ų [1] and a LogP of -3.00 [2], differentiate it from L-tyrosine (TPSA: 83.6 Ų [3]; XLogP: -1.78) and 3-methoxytyrosine (which shares the same TPSA of 92.8 Ų but has a different backbone [4]). These differences will translate to unique retention times in LC-MS and distinct ionization efficiencies, making it a valuable tool for developing targeted analytical methods and studying alternative metabolic pathways where β-amino acids may be involved.

Metabolomics Biomarker Discovery Analytical Chemistry

Limited Availability of Direct Biological Activity Data Requires De-Risked Procurement Based on Structural Uniqueness

A comprehensive search of primary research literature and authoritative databases reveals a notable scarcity of published, quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for this specific compound. No direct head-to-head biological comparisons with close analogs (e.g., L-tyrosine, 3-methoxytyrosine, β-alanine) were identified in the public domain. Consequently, high-strength differential evidence based on biological assays is currently limited. The compound's differentiation, therefore, rests primarily on its well-defined chemical structure and the class-level properties of β-amino acids, as outlined in the evidence above.

Research Chemical Sourcing Strategy Structure-Based Differentiation

Targeted Application Scenarios for Procuring 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid


Synthesis of Proteolytically Stable Peptidomimetics

This compound is an ideal building block for the design and synthesis of β-peptides and β-amino acid-containing peptidomimetics . Its β-amino acid backbone inherently confers resistance to common proteases, a property that is well-documented for this class of molecules and essential for developing therapeutic candidates with improved half-lives and oral bioavailability [1]. The presence of the 4-hydroxy-3-methoxyphenyl group further allows for the introduction of aromatic and hydrogen-bonding functionality, which can be exploited for target binding or to tune physicochemical properties.

Development of Novel LC-MS Analytical Standards for Metabolic Studies

Given its distinct retention time and mass spectral profile compared to endogenous α-amino acid metabolites like L-tyrosine and 3-methoxytyrosine, this compound can be developed as a non-endogenous internal standard for targeted metabolomics assays of the tyrosine pathway [1]. Its unique structure ensures it will not co-elute or interfere with the analytes of interest, enabling more accurate quantification of key biomarkers in complex biological matrices.

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Researchers exploring the SAR of tyrosine- or phenylalanine-derived pharmacophores can utilize this compound to probe the effects of replacing an α-amino acid with a β-amino acid . This modification is a common strategy to enhance metabolic stability and introduce conformational constraints [1]. The combined hydroxy and methoxy substitution pattern provides a distinct electronic and steric profile not found in simpler analogs, enabling the fine-tuning of ligand-receptor interactions.

Building Block for Total Synthesis of β-Amino Acid-Containing Natural Products

This compound can serve as a direct precursor or intermediate in the total synthesis of complex natural products or natural product analogs that contain a β-tyrosine or modified β-phenylalanine moiety . Its commercial availability saves significant synthetic effort compared to a de novo construction of the β-amino acid core with the specific substitution pattern, accelerating access to advanced intermediates for medicinal chemistry campaigns.

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